molecular formula C14H20N2O2 B7459915 4-ethoxy-N-piperidin-4-ylbenzamide

4-ethoxy-N-piperidin-4-ylbenzamide

Cat. No.: B7459915
M. Wt: 248.32 g/mol
InChI Key: YSVCNSMVQCBRKN-UHFFFAOYSA-N
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Description

4-ethoxy-N-piperidin-4-ylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the benzamide class. This structure features a piperidine ring connected to a benzamide core substituted with an ethoxy group, a scaffold recognized for its versatility in drug discovery. Benzamide derivatives incorporating the N-piperidinyl moiety are extensively investigated for their potential to interact with various biological targets. Research on structurally similar N-(piperidin-4-yl)benzamide compounds has demonstrated their ability to activate Hypoxia-Inducible Factor 1 (HIF-1) pathways, a mechanism relevant for developing potential antitumor agents . Such compounds have shown promising inhibitory activity in cell-based assays and can induce apoptosis, the programmed death of cells . Furthermore, the piperidine-benzamide motif is a key pharmacophore in neuroscience research. Compounds based on this structure have been designed as multiple-targeting ligands, acting as histamine H3 receptor antagonists/inverse agonists while simultaneously inhibiting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This dual activity makes related compounds valuable tools for researching complex neurodegenerative conditions, as they can modulate neurotransmitter systems in the brain . Recent studies on novel benzamide derivatives have identified specific compounds with exceptionally high acetylcholinesterase inhibitory activity, surpassing that of established drugs in experimental models, highlighting the continued potential of this chemical class . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-ethoxy-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVCNSMVQCBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-piperidin-4-ylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods
The synthesis of 4-ethoxy-N-piperidin-4-ylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with piperidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane. The reaction conditions are generally maintained at temperatures between 0-25°C to facilitate the formation of the amide bond.

Chemical Reactions
The compound can undergo various chemical transformations:

  • Oxidation : Converts to N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
  • Substitution : The ethoxy group can be substituted with other functional groups under specific conditions.

Biological Applications

Antitumor Activity
Research has indicated that derivatives of N-(piperidine-4-yl)benzamide, including this compound, exhibit significant antitumor properties. In one study, a related compound demonstrated potent activity against HepG2 cells, with an IC50 value of 0.25 μM. The mechanism involved modulation of cell cycle regulators such as cyclin B1 and p53, suggesting potential for hepatocarcinoma treatment .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that piperidine derivatives possess a broad spectrum of activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

Medicinal Applications

Therapeutic Potential
Due to its interaction with specific molecular targets, this compound is being explored for therapeutic applications in treating diseases such as cancer and infections. Its ability to modulate enzyme activity positions it as a valuable compound in drug development .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the synthesis of more complex molecules and materials. Its unique chemical properties make it suitable for developing innovative chemical processes and materials that require specific functional groups or reactivity patterns.

Case Studies

  • Antitumor Study : A series of N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for antitumor activity. Notably, one derivative showed significant inhibition of HepG2 cell proliferation through a p53/p21-dependent pathway .
  • Antimicrobial Evaluation : Various piperidine derivatives were tested against common bacterial strains, revealing promising results that support further investigation into their use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of 4-ethoxy-N-piperidin-4-ylbenzamide, highlighting substituent variations and their implications:

Compound Name (CAS/Identifier) Substituent on Benzamide Piperidine Position/Modification Key Properties/Pharmacological Implications
This compound 4-ethoxy Piperidin-4-yl (no additional substituent) Moderate lipophilicity (LogP ~2.6), electron-donating ethoxy enhances aromatic stability .
2-Methoxy-N-(piperidin-4-yl)benzamide HCl (1021901-98-3) 2-methoxy Piperidin-4-yl (hydrochloride salt) Ortho substitution may hinder receptor binding due to steric effects; hydrochloride improves aqueous solubility .
4-Chloro-N-(piperidin-3-yl)benzamide (1830639-09-2) 4-chloro Piperidin-3-yl Chloro (electron-withdrawing) increases electrophilicity; altered piperidine position affects spatial orientation .
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide (277.319 g/mol) 4-nitro Piperidin-1-yl ethyl chain Nitro group enhances electron-deficient character, potentially improving binding to nitroreductase-active targets; extended chain increases flexibility .
N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide (N/A) 4-ethoxy + pyrimidinylmethyl N/A (modified N-substituent) Pyrimidinylmethyl introduces hydrogen-bonding sites; may enhance kinase inhibition .
4-Amino-2-ethoxy-5-nitro-N-[1-(cyclohexenylmethyl)piperidin-4-yl]benzamide (66564-14-5) 4-amino, 2-ethoxy, 5-nitro Piperidin-4-yl + cyclohexenylmethyl Multiple substituents enable redox activity (nitro/amino groups) and bulky cyclohexenylmethyl may limit blood-brain barrier penetration .

Pharmacological and Physicochemical Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in this compound stabilizes the aromatic ring through resonance, favoring interactions with hydrophobic receptor pockets.
  • Piperidine Positioning : Piperidin-4-yl derivatives (e.g., ) are conformationally distinct from piperidin-3-yl analogs (), altering binding to targets like sigma receptors or ion channels .
  • Salt Forms and Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability, while free bases (e.g., ) may exhibit higher membrane permeability .

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